molecular formula C6H12O3 B021207 Ethyl 2-methoxypropanoate CAS No. 4324-39-4

Ethyl 2-methoxypropanoate

Cat. No.: B021207
CAS No.: 4324-39-4
M. Wt: 132.16 g/mol
InChI Key: WHRLOJCOIKOQGL-UHFFFAOYSA-N
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Description

Ethyl 2-methoxypropanoate is an organic compound with the molecular formula C6H12O3. It is an ester derived from the reaction between 2-methoxypropanoic acid and ethanol. This compound is known for its applications in various industrial and research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methoxypropanoate can be synthesized through the esterification of 2-methoxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion and remove water formed during the process.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. This method ensures a higher yield and purity of the product. The reaction conditions are optimized to maintain a steady state, with efficient removal of by-products and recycling of unreacted starting materials.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-methoxypropanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: 2-methoxypropanoic acid and ethanol.

    Reduction: 2-methoxypropanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 2-methoxypropanoate is utilized in several scientific research fields:

    Chemistry: As a solvent and intermediate in organic synthesis.

    Biology: In studies involving ester hydrolysis and enzyme activity.

    Industry: Used in the production of coatings, adhesives, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-methoxypropanoate primarily involves its role as an ester. In hydrolysis reactions, it acts as a substrate for esterases, which catalyze the cleavage of the ester bond to produce the corresponding acid and alcohol. The molecular targets include enzymes that facilitate ester hydrolysis, and the pathways involved are those related to ester metabolism.

Comparison with Similar Compounds

    Ethyl acetate: Another ester with similar solvent properties but derived from acetic acid.

    Methyl 2-methoxypropanoate: A methyl ester variant with slightly different physical properties.

Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical reactivity and physical properties compared to other esters like ethyl acetate. This makes it particularly useful in specific industrial applications where such properties are desired.

Properties

IUPAC Name

ethyl 2-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4-9-6(7)5(2)8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRLOJCOIKOQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4324-39-4
Record name Ethyl 2-methoxypropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4324-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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